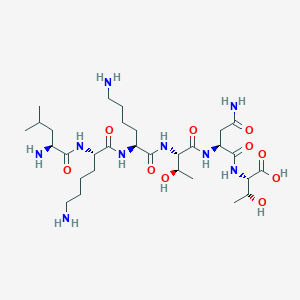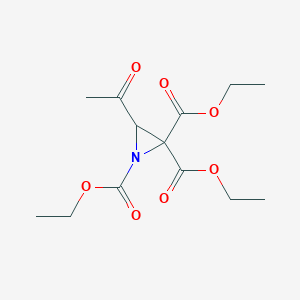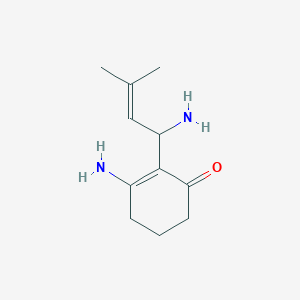![molecular formula C18H19FN2O2 B12610905 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one CAS No. 918145-97-8](/img/structure/B12610905.png)
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one involves several steps. One common synthetic route includes the reaction of 2-fluorophenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst to form 6-(2-fluorophenyl)pyridin-3-ylboronic acid. This intermediate is then reacted with 2-chloroethylpiperidin-2-one under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one can be compared with other similar compounds, such as:
2-phenylpyridine: Another phenylpyridine derivative with different substituents on the pyridine ring.
N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: A compound with a similar piperidine core but different functional groups.
6-Amino-2-[1-(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-7,9-dimethyl-8H-purin-8-one: A structurally related compound with a pyrazolo[3,4-b]pyridine core.
Properties
CAS No. |
918145-97-8 |
|---|---|
Molecular Formula |
C18H19FN2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-[6-(2-fluorophenyl)pyridin-3-yl]oxyethyl]piperidin-2-one |
InChI |
InChI=1S/C18H19FN2O2/c19-16-6-2-1-5-15(16)17-9-8-14(13-20-17)23-12-11-21-10-4-3-7-18(21)22/h1-2,5-6,8-9,13H,3-4,7,10-12H2 |
InChI Key |
NQTZQAQIARQHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCOC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)


![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

methyl thiocyanate](/img/structure/B12610886.png)
![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
